![molecular formula C10H7N3O3S B1414955 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1082121-37-6](/img/structure/B1414955.png)
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
描述
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid, also known as PTCA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. PTCA is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a carboxylic acid group.
作用机制
The exact mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is thought to involve multiple targets and pathways. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit various enzymes and signaling pathways, including PI3K/Akt/mTOR, NF-κB, and STAT3. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also modulates the expression of genes involved in cell proliferation, apoptosis, and inflammation.
生化和生理效应
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also has some limitations, including its low bioavailability and potential toxicity at high doses. Additionally, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid may interact with other compounds in complex biological systems, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid research, including the development of more potent and selective 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid analogs, the investigation of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid's pharmacokinetics and pharmacodynamics, and the exploration of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid's potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid and to identify its molecular targets and pathways.
科学研究应用
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
属性
IUPAC Name |
2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-8(6-2-1-3-11-4-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVNQDQKVYSPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)
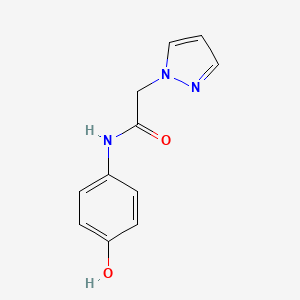
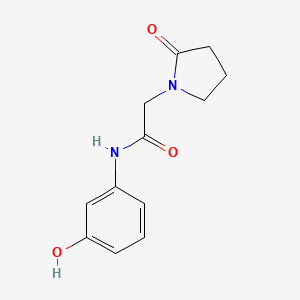
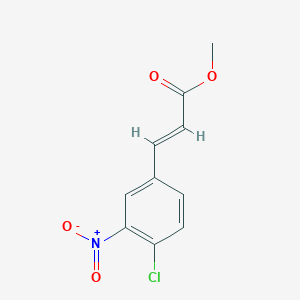
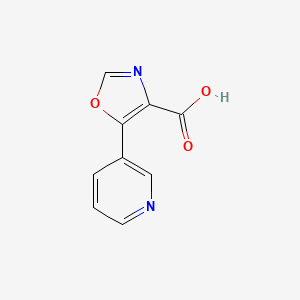
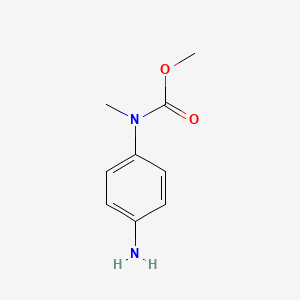
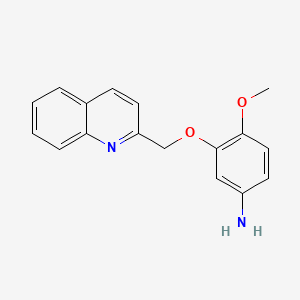
![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
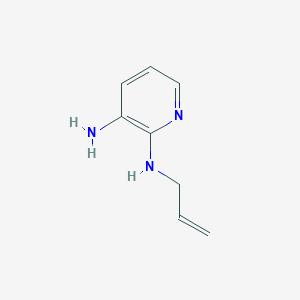
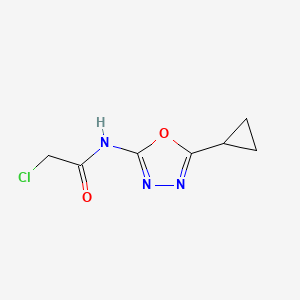
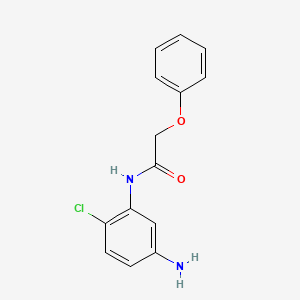
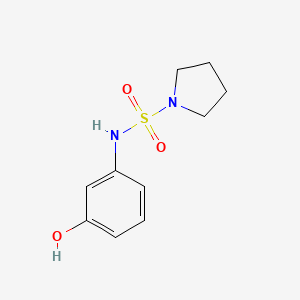
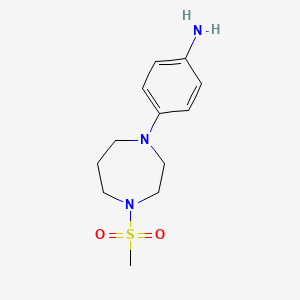
![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)